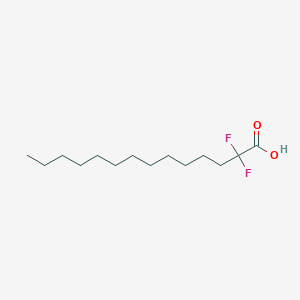

2,2-Difluorotetradecanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

146402-22-4 |

|---|---|

Molecular Formula |

C14H26F2O2 |

Molecular Weight |

264.35 g/mol |

IUPAC Name |

2,2-difluorotetradecanoic acid |

InChI |

InChI=1S/C14H26F2O2/c1-2-3-4-5-6-7-8-9-10-11-12-14(15,16)13(17)18/h2-12H2,1H3,(H,17,18) |

InChI Key |

LPZNTLTUJAHKQM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC(C(=O)O)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Difluorotetradecanoic Acid and Its Analogues

Stereoselective Synthesis Approaches for Difluorinated Fatty Acids

While 2,2-difluorotetradecanoic acid itself is achiral at the C2 position, the stereocontrolled synthesis of its analogues, particularly those with additional chiral centers, is of significant interest. These approaches often leverage chiral pool starting materials or asymmetric transformations to install the desired stereochemistry.

Carbohydrates offer a rich source of chiral starting materials for the synthesis of complex molecules. Their inherent stereochemistry can be translated into the backbone of fatty acid analogues. For instance, fluorinated disaccharides and trisaccharides have been synthesized from precursors like methyl galactopyranoside. This involves the condensation of a fluorinated galactopyranosyl bromide with a suitable acceptor to create fluorinated oligosaccharides. While not a direct synthesis of this compound, this methodology demonstrates the principle of using carbohydrate scaffolds to introduce fluorine into long-chain structures. The long alkyl chain of the fatty acid can be appended through various carbon-carbon bond-forming reactions to a suitably functionalized, fluorinated sugar derivative.

Asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral molecules. In the context of difluorinated fatty acids, this method can be applied to prochiral olefin precursors. For example, the asymmetric hydrogenation of trisubstituted alkenes, which can be challenging, has been successfully achieved using chiral iridium catalysts. This approach can be envisioned for the synthesis of chiral fatty acids with a fluorine atom at a stereogenic center. While direct application to this compound is not for creating a chiral center at C2, it is a key method for producing chiral analogues with fluorine at other positions. The development of rhodium-based catalysts with large bite angles has also enabled the highly enantioselective hydrogenation of substituted dehydromorpholines, showcasing the potential for creating chiral N-heterocyclic structures that could be incorporated into fatty acid analogues nih.gov.

Chemo-enzymatic methods combine the selectivity of enzymatic transformations with the versatility of chemical synthesis. Lipases are particularly useful enzymes in lipid chemistry due to their ability to catalyze esterification and hydrolysis reactions with high regio- and enantioselectivity. A key chemo-enzymatic strategy for obtaining enantiomerically pure difluorinated fatty acids is through the kinetic resolution of a racemic mixture nih.govmdpi.com. In this process, a lipase (B570770) selectively acylates or hydrolyzes one enantiomer of a racemic mixture of a difluorinated fatty acid ester or alcohol, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers, providing access to optically pure materials. For example, the lipase from Pseudomonas fluorescens and Thermomyces lanuginosus have been effectively used in the kinetic resolution of aryloxy-propan-2-yl acetates via hydrolysis, achieving high enantiomeric excess for both the resulting alcohol and the unreacted acetate (B1210297) mdpi.com.

Geminal Difluorination Strategies

The most direct route to this compound involves the introduction of the gem-difluoro moiety onto a pre-existing carboxylic acid or ester backbone. These methods typically involve the conversion of a carbonyl group into a difluoromethylene group.

Deoxofluorination is a widely used method for the conversion of carbonyl compounds to gem-difluorides. The key precursor for this compound via this route is a 2-ketoester, such as methyl 2-oxotetradecanoate. Several reagents can effect this transformation.

Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) , are common deoxofluorinating agents orgsyn.orgenamine.netsigmaaldrich.com. These reagents react with ketones and aldehydes to yield the corresponding gem-difluorides under relatively mild conditions orgsyn.orgenamine.net. The reaction proceeds through the formation of a halosulfurane intermediate, followed by nucleophilic substitution by fluoride (B91410).

Sulfur tetrafluoride (SF₄) is a highly reactive and gaseous deoxofluorinating agent that is particularly effective for the conversion of carboxylic acids directly to trifluoromethyl groups, and ketones to gem-difluorides wikipedia.orgthieme.dersc.org. Due to its hazardous nature, its use is often reserved for industrial applications or when other reagents fail wikipedia.org. The reaction with a ketone precursor would yield the desired 2,2-difluoro fatty acid derivative wikipedia.org.

Hydrogen fluoride in pyridine (B92270) (Olah's reagent) can also be used for deoxofluorination, often in conjunction with other reagents.

| Precursor | Fluorinating Agent | Conditions | Product | Yield |

| Methyl 2-oxotetradecanoate | DAST | CH₂Cl₂, rt | Methyl 2,2-difluorotetradecanoate | Moderate |

| Methyl 2-oxotetradecanoate | Deoxo-Fluor® | Neat, 90°C | Methyl 2,2-difluorotetradecanoate | Good orgsyn.org |

| 2-Tetradecanone | SF₄/HF | 100°C | 2,2-Difluorotetradecane | Moderate wikipedia.org |

This table presents representative data compiled from general knowledge of deoxofluorination reactions.

An alternative approach to geminal difluorides is through the oxidative desulfurative difluorination of sulfur-containing precursors, such as thioethers nih.govnih.govdatapdf.com. This method avoids the direct handling of potentially unstable keto-precursors. The general strategy involves the synthesis of a thioether at the position to be fluorinated, followed by oxidative fluorination which cleaves the carbon-sulfur bonds and installs two fluorine atoms.

For the synthesis of this compound, a suitable precursor would be an alkyl aryl thioether derivative of tetradecanoic acid, for example, methyl 2-(phenylthio)tetradecanoate. This thioether can be subjected to an oxidative desulfurization-difluorination protocol nih.govnih.govdatapdf.com. A common reagent system for this transformation is a combination of an oxidant, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), and a fluoride source, like pyridine•9HF nih.gov. The reaction is believed to proceed through a fluoro-Pummerer-type rearrangement nih.gov.

| Precursor | Reagent System | Conditions | Product | Yield |

| Methyl 2-(phenylthio)tetradecanoate | DBH, Pyridine•9HF | CH₂Cl₂, rt | Methyl 2,2-difluorotetradecanoate | Good nih.gov |

| Dodecyl phenyl sulfide | NBS, Pyridine•9HF | CH₂Cl₂, 0°C to rt | 1,1-Difluorododecane | Good |

This table presents representative data compiled from general knowledge of desulfurative fluorination reactions.

Chain Elongation and Functionalization Reactions for Difluorinated Fatty Acids

The synthesis of difluorinated fatty acids often requires methods for extending the carbon chain and introducing new functional groups. Chain elongation is a process where the carbon backbone of a fatty acid is lengthened, typically by adding two-carbon units at a time. youtube.comyoutube.com This can be achieved through various biochemical pathways, such as the fatty acid synthesis (FAS) system, which involves a repeating four-step cycle of condensation, reduction, dehydration, and a second reduction. youtube.com In a laboratory setting, chemical methods are employed to achieve chain elongation.

Functionalization reactions are key to modifying the properties of difluorinated fatty acids. These reactions can introduce various functional groups across the molecule. For instance, transition metal-catalyzed reactions are used to functionalize gem-difluoroalkenes, which can be precursors to difluorinated fatty acids. nih.gov These processes can lead to the formation of monofluorinated products through β-fluoride elimination or trifluoromethyl-containing products. nih.gov However, achieving fluorine-retentive processes to yield difluoromethylene-based products is less common. nih.gov Other functionalization strategies for fatty acids include reactions at the double bonds, such as epoxidation or ozone cleavage, and transformations at the carboxyl group to form esters, amides, or amines. aocs.org

Derivatization Strategies for this compound and its Intermediates

Derivatization is a critical step in modifying this compound to explore its biological potential and create diverse chemical probes. This involves converting the initial molecule into a series of related compounds, or derivatives.

The synthesis of specific, biologically active analogues of this compound often requires optically active precursors to control the stereochemistry of the final product. An important example is the preparation of (S)- and (R)-3-[(benzyloxycarbonyl)oxy]-2,2-difluorotetradecanoic acid. acs.org These chiral intermediates are crucial for synthesizing complex molecules where the three-dimensional arrangement of atoms is vital for activity. For example, (±)-3-[(benzyloxycarbonyl)oxy]-2,2-difluorotetradecanoic acid serves as a key starting material in the synthesis of complex glycolipids. nih.gov The benzyloxycarbonyl group acts as a protecting group for the hydroxyl function, which can be selectively removed later in the synthetic sequence.

To investigate structure-activity relationships and improve pharmacokinetic properties, the carboxylic acid group of this compound is often converted into amide and ester derivatives. nih.gov Amides are synthesized by reacting the carboxylic acid with various amines, a reaction that can be facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). ajchem-a.com Similarly, ester derivatives are formed by reacting the acid with alcohols. mdpi.com These modifications can significantly impact the biological activity of the parent compound. For instance, a series of ester and amide derivatives of fusidic acid were synthesized and showed enhanced antiplasmodial activity compared to the parent compound. nih.gov

Table 1: Examples of Reagents for Amide and Ester Formation

| Derivative Type | Reactant | Coupling/Activating Agents |

| Amide | Amines (e.g., substituted anilines) | Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP) |

| Ester | Alcohols | Oxalyl chloride, DMAP |

Phosphorylation is a key derivatization strategy to create analogues that can mimic naturally occurring phosphorylated lipids, such as Lipid A. A notable example is the synthesis of 2-deoxy-2-[(2,2-difluoro-3-hydroxytetradecanoyl)amino]-3-O-[(R)-3-(tetradecanoyloxy)tetradecanoyl]-D-glucopyranose 4-phosphate. acs.orgnih.gov This complex molecule was synthesized using key intermediates including (±)-3-[(benzyloxycarbonyl)oxy]-2,2-difluorotetradecanoic acid. nih.gov The synthesis involves coupling the difluorinated fatty acid chain to a protected glucosamine (B1671600) backbone, followed by phosphorylation at the 4-position of the glucose ring. Such phosphorylated derivatives are often evaluated for their ability to modulate immune responses. nih.gov

Biochemical and Molecular Interactions of Difluorinated Fatty Acids

Enzyme Modulation and Inhibition Mechanisms

Investigation of Glycosidase Inhibitory Activity by Fluorinated Amino Sugar Analogues

The introduction of fluorine into amino sugar analogues has been a significant strategy in studying structure-activity relationships for enzyme inhibition, particularly for glycosidases. researchgate.net Glycosidases are enzymes crucial for numerous biological processes, including the digestion of carbohydrates and the post-translational modification of glycoproteins. nih.gov Their inhibition is a key therapeutic strategy, for instance, in managing type 2 diabetes mellitus by delaying starch breakdown and regulating postprandial hyperglycemia. nih.gov

Fluorination can significantly influence the inhibitory spectrum and potency of these analogues. researchgate.net Research has shown that the extent of fluorination can be directly related to the inhibitory activity against α-glucosidase. nih.gov Studies on fluorinated iminosugars, a class of amino sugar analogues, have demonstrated their potential as potent glycosidase inhibitors. researchgate.net The intact iminosugar ring is considered important for the interaction with the enzyme's active site. researchgate.net

In a study of 2-imino-1,3-thiazoline derivatives, which are not amino sugars but are another class of glycosidase inhibitors, the strategic placement of fluorine atoms was shown to dramatically enhance α-glucosidase inhibitory activity. For example, compound 6d (3-fluoro-N-(3-(2-fluorophenyl)-4-(4-fluorophenyl)thiazol-2(3H)-ylidene)benzamide) exhibited an IC₅₀ value of 1.47 ± 0.05 μM, which was approximately 24 times more potent than the standard drug, acarbose. nih.gov The position of the fluorine atom on the aroyl ring was critical; a meta-position substitution resulted in a sharp increase in inhibitory potential compared to ortho- or para-positions. nih.gov This highlights the nuanced effects of fluorine substitution in designing potent enzyme inhibitors. researchgate.netnih.gov

Table 1: α-Glucosidase Inhibitory Activity of Selected Fluorinated 2-Imino-1,3-thiazoline Derivatives

| Compound | Description | IC₅₀ (μM) |

|---|---|---|

| 6b | 2-F as R²; 2-Cl as R¹ | 3.23 ± 0.07 |

| 6c | 2-F as R²; 2-F as R¹ | 2.98 ± 0.04 |

| 6d | 2-F as R²; 3-F as R¹ | 1.47 ± 0.05 |

| 6g | 4-F as R²; 4-F as R¹ | 3.16 ± 0.15 |

| Acarbose | Standard Drug | 35.1 ± 0.14 |

Evaluation of Desaturase Inhibition by Difluorinated Myristic Acid Analogues

Information regarding the specific evaluation of desaturase inhibition by 2,2-Difluorotetradecanoic acid or other difluorinated myristic acid analogues was not available in the provided search results. However, studies on monofluorinated fatty acids have been used to probe the mechanisms of fatty acid desaturation. For instance, monofluorinated C16 and C18 fatty acids have been used to study the ω9 desaturating system in Saccharomyces cerevisiae, which provided insights into the enzymatic process without indicating direct inhibition.

Substrate Specificity Studies of Biochemical Reduction Systems towards Difluorinated Ketone Analogues

Difluoromethyl ketones (DFMKs) and related α,α-difluorinated ketones are recognized for their utility in biological applications and as synthetic intermediates. The carbonyl group in these molecules serves as a functional handle that can be targeted by biochemical reduction systems.

Studies have demonstrated that the ketone functionality in difluorinated analogues can be successfully reduced to the corresponding alcohol. For example, difluoromethyl ketones have been shown to be potent agonists at the GABA-B receptor. medchemexpress.com The synthesis of these compounds often involves reactions where the ketone is a key functional group, which can later be derivatized. medchemexpress.com The tendency of carbonyl groups adjacent to α,α-difluorinated carbons to undergo rapid hydration highlights the enhanced electrophilicity of the carbonyl carbon, a feature that can influence its interaction with enzyme active sites. nih.gov The reduction of the ketone to a methyl ether or an alcohol has been successfully demonstrated, indicating that these difluorinated ketone analogues are recognized as substrates by reduction systems.

Membrane Biophysics and Lipid Bilayer Interactions

Utilization of Difluorinated Fatty Acids as Spectroscopic Probes (e.g., ¹⁹F NMR) for Lipid Phase Transitions

Difluorinated fatty acids, including analogues of myristic acid, serve as highly informative spectroscopic probes for studying the biophysics of lipid membranes using ¹⁹F Nuclear Magnetic Resonance (NMR). nih.gov The fluorine-19 nucleus is exceptionally sensitive for NMR studies, allowing for the detection of small quantities of molecular probes with very low background signal. nih.gov

These fatty acids, with the general formula CH₃(CH₂)₁₃-ₘCF₂(CH₂)ₘ-₂COOH, can be incorporated in trace amounts into phospholipid dispersions to study gel to liquid-crystalline phase transitions. nih.gov Theoretical considerations and experimental studies confirm that the ¹⁹F NMR line shapes are markedly different for lipids in a frozen (gel) state versus a fluid (liquid-crystalline) state. nih.gov This property allows for the precise measurement of the onset and completion temperatures of phase transitions in well-characterized model systems, such as dimyristoylphosphatidylcholine-distearoylphosphatidylcholine mixtures. nih.gov The technique not only defines the transition temperatures but also describes the motional behavior of the lipids within both the solid and fluid phases during the transition. nih.gov The significant chemical shift separation between the soluble and membrane-bound states of fluorinated moieties makes ¹⁹F NMR an efficient tool for screening pharmaceuticals for membrane binding. nih.gov

Analysis of Fluorinated Fatty Acid Integration into Phospholipid Dispersions and Biological Membranes

Fluorinated fatty acids can be biosynthetically incorporated into the membranes of living organisms. nih.gov For instance, a difluoromyristate probe was successfully incorporated into the membrane phospholipids (B1166683) of an Escherichia coli unsaturated fatty acid auxotroph. nih.gov Analysis of these intact cells and their membranes revealed that membrane proteins significantly perturb the lipid phase transition compared to membranes composed of extracted lipids alone. nih.gov This indicates that the architecture of the native membrane has a restrictive effect on lipid motion. nih.gov

Influence of Membrane Proteins on Fluorinated Fatty Acid Motional Behavior

The motional behavior of fatty acids within a lipid bilayer is a critical aspect of membrane fluidity and function. The presence of integral and peripheral membrane proteins can significantly influence the dynamics of surrounding lipid molecules, including fluorinated fatty acids like this compound. While direct studies on the interaction between this compound and membrane proteins are not extensively documented, the principles derived from studies of other lipid systems provide a strong framework for understanding these interactions.

Membrane proteins act as obstacles and interaction hubs within the lipid sea, thereby altering the motional freedom of fatty acyl chains. Spectroscopic techniques such as electron paramagnetic resonance (EPR) and nuclear magnetic resonance (NMR) have been instrumental in elucidating these dynamics. nih.gov These methods have shown that lipids in the immediate vicinity of a protein, often referred to as the "lipid annulus," exhibit slower motions compared to the bulk lipids. frontiersin.org This is attributed to direct interactions between the protein surface and the lipid molecules.

The primary effects of membrane proteins on lipid dynamics can be summarized as follows:

Reduced Lateral Diffusion: Proteins create a crowded environment within the membrane, which hinders the free lateral movement of lipids. frontiersin.orgnih.gov This effect is dependent on the concentration and size of the membrane proteins.

Slower Rotational and Acyl Chain Motion: NMR relaxation time and line width measurements indicate that the hydrocarbon chains of lipids near proteins experience slower motion. nih.gov This includes a decrease in the rate of gauche-trans isomerization and reorientation about the long axis of the fatty acid.

Increased Order: The interaction with the protein surface can lead to a more ordered arrangement of the fatty acyl chains in the annular region.

These effects are generally observed for all lipid types, and it is expected that this compound, when incorporated into a biological membrane, would exhibit similar motional constraints in the presence of membrane proteins. The fluorine atoms at the α-position may introduce unique electronic and steric properties that could modulate the strength and nature of these interactions, a subject that warrants further specific investigation.

Table 1: General Effects of Membrane Proteins on Lipid Motional Behavior

| Motional Parameter | Effect of Membrane Proteins | Underlying Reason |

| Lateral Diffusion | Decreased | Crowding and steric hindrance from proteins. nih.gov |

| Rotational Motion | Decreased | Direct interaction with the protein surface. |

| Acyl Chain Flexibility | Decreased (more ordered) | Constrained environment in the lipid annulus. |

| Phosphate (B84403) Group Reorientation | Slower | Increased correlation time due to protein interaction. nih.gov |

Formation and Stability of Fluorinated Lipid Vesicles and Emulsions

Vesicles and emulsions are self-assembled structures of amphiphilic molecules, such as fatty acids, in an aqueous environment. They serve as important models for cell membranes and have applications in drug delivery and materials science. The ability of this compound to form these structures is governed by its physicochemical properties, including its amphiphilicity and the unique characteristics imparted by the gem-difluoro group.

While specific studies on vesicle and emulsion formation from pure this compound are limited, the behavior of other single-chain amphiphiles provides valuable insights. For instance, decanoic acid is known to form vesicles, and the stability of these structures can be influenced by factors such as pH and the presence of co-surfactants or ions. researchgate.net

The introduction of fluorine atoms into the fatty acid chain can significantly alter its properties. The high electronegativity of fluorine can affect the pKa of the carboxylic acid headgroup, influencing its ionization state at a given pH. Furthermore, the fluorinated segment is both hydrophobic and lipophobic, which can lead to unique packing arrangements within a lipid assembly.

Table 2: Factors Influencing the Formation and Stability of Lipid Vesicles and Emulsions

| Factor | Influence on Vesicles and Emulsions |

| pH | Affects the ionization of the fatty acid headgroup, influencing packing and stability. researchgate.net |

| Ionic Strength | Counterions can screen headgroup repulsion, affecting vesicle morphology and stability. researchgate.net |

| Co-surfactants | Can expand the range of conditions under which stable vesicles can form. researchgate.net |

| Temperature | Influences the phase behavior and fluidity of the lipid assembly. |

| Fluorination | Alters hydrophobicity, lipophobicity, and headgroup pKa, impacting self-assembly. |

Molecular Mechanisms of Cellular Response and Signalling

Modulation of Prostaglandin (B15479496) Release in Macrophages

Macrophages are key players in the inflammatory response, and their production of prostaglandins (B1171923) (PGs) is a central aspect of this process. nih.govnih.gov Prostaglandins are lipid mediators derived from the enzymatic conversion of fatty acids, most notably arachidonic acid (AA), by cyclooxygenase (COX) enzymes. uppitysciencechick.com The release of prostaglandins can be modulated by the availability of different fatty acid substrates.

Competitive Inhibition: Novel fatty acids can act as competitive substrates for COX enzymes, leading to the production of modified prostaglandins with potentially different biological activities, or they can inhibit the binding of arachidonic acid, thereby reducing the production of pro-inflammatory PGs like PGE2.

Altering Gene Expression: Some fatty acids, such as the omega-3 fatty acids eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), have been shown to decrease the expression of enzymes involved in prostaglandin synthesis, such as microsomal prostaglandin E synthase (mPGES). nih.govresearchgate.net

Membrane Composition: The incorporation of different fatty acids into the cell membrane can alter its fluidity and the function of membrane-associated proteins, including phospholipases that release the fatty acid precursors for prostaglandin synthesis.

Given these mechanisms, it is plausible that this compound could modulate prostaglandin release in macrophages. Its structural similarity to endogenous fatty acids suggests it could interact with the enzymes of the prostaglandin synthesis pathway.

Endotoxin (B1171834) Antagonistic Activity and Inhibition of LPS-Induced TNFα Production

Endotoxins, such as lipopolysaccharide (LPS) from the outer membrane of Gram-negative bacteria, are potent triggers of the inflammatory response. nih.gov A key event in this response is the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNFα) by immune cells like macrophages. nih.gov The inhibition of LPS-induced TNFα production is a major target for anti-inflammatory therapies.

The signaling pathway for LPS involves its binding to a receptor complex including Toll-like receptor 4 (TLR4), which initiates an intracellular signaling cascade leading to the activation of transcription factors like NF-κB. This, in turn, drives the expression of pro-inflammatory genes, including TNFα. Molecules that can interfere with this pathway can act as endotoxin antagonists. researchgate.netnih.gov

While there is no direct evidence to classify this compound as an endotoxin antagonist, some fatty acids have been shown to possess anti-inflammatory properties. For example, alpha-lipoic acid has been demonstrated to inhibit LPS-induced TNFα production in macrophages by attenuating the activation of NF-κB and AP-1. nih.gov The mechanism by which a fatty acid might exert such an effect could involve:

Interference with the binding of LPS to its receptor.

Modulation of the fluidity and composition of the cell membrane, thereby affecting the function of the TLR4 receptor complex.

Direct or indirect effects on the intracellular signaling pathways downstream of TLR4 activation.

Table 3: Key Steps in LPS-Induced TNFα Production and Potential for Inhibition

| Step | Description | Potential for Inhibition |

| LPS Binding | LPS binds to the TLR4/MD-2 receptor complex on the macrophage surface. | Compounds can act as competitive antagonists for the receptor. nih.govresearchgate.net |

| Signal Transduction | An intracellular signaling cascade is initiated, involving various kinases. | Kinase inhibitors can block the signal. nih.gov |

| Transcription Factor Activation | Transcription factors like NF-κB are activated and translocate to the nucleus. | Inhibitors of NF-κB activation can prevent gene expression. nih.gov |

| Gene Transcription | The TNFα gene is transcribed into mRNA. | Transcriptional repressors can block this step. |

| TNFα Synthesis and Release | TNFα protein is synthesized and secreted from the cell. | Secretion inhibitors can prevent its release. |

Investigation of Immune Regulatory Pathways

The immune system is a complex network of cells and signaling pathways that maintain homeostasis and defend against pathogens. nih.gov Fatty acids are increasingly recognized as important modulators of these immune regulatory pathways. frontiersin.orgmdpi.com They can influence immune cell function, differentiation, and the production of signaling molecules. nih.gov

A study on a related compound, perfluorodecanoic acid (PFDA), has provided insights into how fluorinated fatty acids might interact with the immune system. In zebrafish, PFDA was found to induce immune dysfunction by dysregulating the Toll-like receptor (TLR) signaling pathway. nih.govusgs.gov This suggests that the TLR pathway may be a target for fluorinated fatty acids.

Furthermore, fluoride (B91410) itself has been shown to affect the immune system, with long-term exposure altering the cytokine network and leading to an increase in regulatory T cells (Tregs). nih.govresearchgate.net While this is a systemic effect of the fluoride ion and not the intact fatty acid, it highlights the potential for fluorine-containing compounds to have immunomodulatory effects.

The potential immune regulatory activities of this compound could be mediated through several mechanisms, including:

Direct interaction with immune receptors: As suggested by the PFDA study, this could include TLRs.

Alteration of immune cell membrane properties: This could affect receptor function and cell signaling.

Metabolism to bioactive mediators: The fatty acid could be converted into molecules that have their own immunomodulatory effects.

Modulation of gene expression: Influencing the transcription of genes involved in immune responses.

Interaction with Protein Targets (Excluding Human Clinical Data)

The biological effects of fatty acids are often mediated by their interaction with specific proteins. For this compound, a primary class of potential protein targets are the Fatty Acid-Binding Proteins (FABPs). mdpi.comtocris.com

FABPs are a family of small, intracellular proteins that bind to fatty acids and other hydrophobic ligands. mdpi.com They are involved in the transport of fatty acids across the cytoplasm, their delivery to organelles like mitochondria and the endoplasmic reticulum for metabolism, and their targeting to the nucleus to regulate gene expression. nih.gov There are several tissue-specific isoforms of FABPs, each with a distinct binding affinity for different types of fatty acids. tocris.com It is highly probable that this compound, as a fatty acid, would be a ligand for one or more FABP isoforms. The presence of the difluoro group might influence its binding affinity and specificity.

Beyond FABPs, other potential protein targets for fatty acids and their derivatives have been identified. For example, some fatty acids can interact with and modulate the activity of:

Nuclear receptors: Such as Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism and inflammation.

Enzymes: Including those involved in lipid metabolism and signaling, such as cyclooxygenases and lipoxygenases.

Ion channels and G-protein coupled receptors (GPCRs): Affecting cellular excitability and signaling.

The identification of the specific protein targets of this compound is crucial for a complete understanding of its biological activities and molecular mechanisms of action.

Table 4: Potential Protein Targets for this compound

| Protein Target Class | Function | Potential Interaction |

| Fatty Acid-Binding Proteins (FABPs) | Intracellular transport and targeting of fatty acids. mdpi.comnih.gov | This compound could be a ligand for one or more FABP isoforms. |

| Nuclear Receptors (e.g., PPARs) | Regulation of gene expression related to lipid metabolism and inflammation. | Could act as a ligand to activate or inhibit receptor activity. |

| Enzymes (e.g., COX, LOX) | Catalyze the formation of bioactive lipid mediators. uppitysciencechick.com | May serve as a substrate or inhibitor. |

| Ion Channels and GPCRs | Mediate cellular signaling and excitability. | Could modulate channel or receptor function. |

Binding Studies with Serum Albumins and Other Carrier Proteins

The interaction of fatty acids with serum albumins is a critical aspect of their transport and bioavailability in biological systems. While specific binding studies on this compound are not extensively documented in the reviewed literature, the binding characteristics can be inferred from studies on structurally similar molecules, such as other per- and polyfluoroalkyl substances (PFAS) and non-fluorinated fatty acids.

Human serum albumin (HSA) is a primary transport protein for a variety of endogenous and exogenous compounds, including fatty acids. pnas.org The binding of these molecules to HSA is influenced by factors such as chain length and the presence of functional groups. researchgate.net Perfluoroalkyl carboxylic acids (PFCAs), which share structural similarities with this compound, are known to bind to HSA. biorxiv.org The fluorinated alkyl tail of these molecules contributes to their oleophobic and amphiphilic properties, which influences their interaction with the binding sites on albumin. biorxiv.org

Studies on various PFCAs have demonstrated that they bind to the fatty acid binding sites on HSA. biorxiv.org For instance, perfluorooctanoic acid (PFOA) has been shown to occupy four distinct binding sites on HSA. unityfvg.it In addition to serum albumin, fatty acid binding proteins (FABPs) are another class of carrier proteins that facilitate the intracellular transport of fatty acids. It is plausible that this compound, like other fatty acids, also interacts with FABPs, which would be crucial for its tissue distribution and cellular uptake. cswab.org The binding of perfluoroalkyl acids to these proteins is a key factor in their pharmacokinetic behavior. cswab.org

Elucidation of Binding Ratios and Dissociation Constants

For medium-chain fatty acids, the binding affinity to human plasma albumin generally increases with the length of the carbon chain. researchgate.net The binding of perfluoroalkyl acids to HSA has been investigated using techniques such as fluorescence spectroscopy and differential scanning fluorimetry. nih.govepa.gov For example, the binding constant for perfluorooctanoic acid (PFOA) with HSA has been reported to be in the range of 10^5 M⁻¹. epa.gov

A thermal denaturation assay has been utilized to determine the dissociation constants for a range of PFAS with HSA. nih.gov The Kd for PFOA binding to HSA was calculated to be 0.83 ± 0.38 mM. biorxiv.org For comparison, the dissociation constants for the interaction of some non-fluorinated fatty acids with bovine serum albumin (BSA) have been reported, with stearic acid (C18) having a Kd of 14 nM, indicating a very high affinity. researchgate.net The dissociation rates of fatty acids from albumin are also an important factor, with longer chain fatty acids generally exhibiting slower dissociation. nih.gov

| Compound | Binding Partner | Binding/Dissociation Constant (Kd) | Method |

|---|---|---|---|

| Perfluorooctanoic acid (PFOA) | Human Serum Albumin (HSA) | 0.83 ± 0.38 mM | Differential Scanning Fluorimetry |

| Perfluorooctane (B1214571) sulfonate (PFOS) | Human Serum Albumin (HSA) | 0.69 ± 0.078 mM | Differential Scanning Fluorimetry |

| Decanoic acid | Human Plasma Albumin | K1 = 1.03 x 10⁵ M⁻¹ | Equilibrium Dialysis |

| Octanoic acid | Human Plasma Albumin | K1 = 3.36 x 10⁴ M⁻¹ | Equilibrium Dialysis |

| Stearic acid | Bovine Serum Albumin (BSA) | 14 nM | Not specified |

Metabolic Pathway Perturbation and Redirection

Impact on Fatty Acid Metabolism Pathways

The introduction of fluorine atoms into fatty acid molecules can significantly alter their metabolic fate and impact existing metabolic pathways. Fluoride exposure has been shown to disrupt lipid metabolism. nih.gov Studies on fluorinated fatty acid analogues suggest that this compound could interfere with both fatty acid synthesis and β-oxidation.

Studies on Carbon Source Utilization and Metabolic Fluxes in Microbial Systems with Fluorinated Analogues

Microorganisms exhibit remarkable metabolic versatility and can utilize a wide range of compounds as carbon sources. nih.gov Some bacteria, such as certain Pseudomonas species, are capable of growing on halogenated aliphatic acids by inducing dehalogenase enzymes. bohrium.com The ability of microbial systems to use fluorinated fatty acids as a carbon source is of significant interest for bioremediation.

While specific studies on the utilization of this compound by microbes are scarce, research on other fluorinated compounds provides a basis for understanding the potential metabolic routes. For example, Pseudomonas putida can degrade n-alkanes through the action of alkane hydroxylases. researchgate.netnih.gov It is conceivable that similar enzymatic machinery could be adapted to initiate the breakdown of fluorinated fatty acids. The metabolism of such compounds would likely involve initial oxidation followed by defluorination steps. The efficiency of carbon source utilization and the resulting metabolic fluxes would depend on the specific microbial strain and the enzymatic pathways involved.

Biotransformation Processes of Fluorinated Compounds

The biotransformation of fluorinated compounds, including the cleavage of the carbon-fluorine bond, is a key area of research. ucd.ie Microorganisms have evolved various enzymatic mechanisms to achieve defluorination, which can occur via oxidative, hydrolytic, or reductive pathways. mdpi.com

Structure Activity Relationship Sar Studies of 2,2 Difluorotetradecanoic Acid Derivatives

Correlating Fluorine Position and Number with Biochemical Efficacy

The position and number of fluorine atoms on a fatty acid backbone profoundly influence its biochemical efficacy. The gem-difluoro group at the 2-position of tetradecanoic acid introduces significant electronic and steric changes compared to its non-fluorinated counterpart or isomers with fluorine at other positions.

The strong electron-withdrawing nature of the two fluorine atoms at the α-carbon significantly increases the acidity of the carboxylic acid head group. This altered pKa can impact the molecule's interaction with biological targets, such as enzymes and receptors, where the ionization state of the carboxylic acid is crucial for binding.

Studies on other fluorinated fatty acids and related molecules have shown that the position of fluorine substitution is a key determinant of biological activity. For instance, the biological properties of perfluorinated acid isomers can differ significantly. While specific SAR studies systematically comparing positional isomers of difluorotetradecanoic acid are limited, the principle that the location of the fluorine atoms dictates the molecule's interaction with biological systems is well-established.

Conformational Preferences and Their Biological Implications

The introduction of the C-F bond, and particularly the CF2 group, can significantly influence the conformational preferences of the alkyl chain of 2,2-difluorotetradecanoic acid. While long-chain alkanes are typically flexible, the steric and electronic effects of the gem-difluoro group can introduce specific conformational biases.

The gauche effect, observed in 1,2-difluoroethane (B1293797) where the gauche conformer is more stable than the anti-conformer, illustrates the unique stereoelectronic interactions of fluorine. While not directly applicable to a gem-difluoro compound, it highlights that fluorine's presence can lead to non-intuitive conformational preferences. In the case of this compound, the bulky and electronegative fluorine atoms at the α-position can influence the rotational barriers around the adjacent C-C bonds, potentially favoring specific dihedral angles and leading to a more defined three-dimensional structure of the fatty acid chain.

Influence of Chain Length and Substituents on Biological Modulatory Effects

The biological activity of fatty acid derivatives is highly dependent on the length of their alkyl chain and the presence of various substituents. These structural modifications can impact their physical properties, such as solubility and membrane partitioning, as well as their specific interactions with biological targets.

Chain Length: The length of the fatty acid chain is a critical determinant of its biological function. Studies on various classes of fatty acid derivatives have demonstrated a clear correlation between chain length and biological activity. For instance, in antimicrobial fatty acid esters, an optimal alkyl chain length exists for maximal antibacterial activity; chains that are too short may not effectively insert into bacterial membranes, while excessively long chains can lead to decreased bioavailability due to high lipophilicity. Similarly, the chain length of fatty acids conjugated to antimicrobial peptides directly correlates with their antimicrobial activity up to an ideal length. In the context of this compound derivatives, variations in the alkyl chain length would be expected to modulate their biological effects by altering their hydrophobic-lipophilic balance and their fit within the binding sites of target proteins.

Substituents: The introduction of various substituents onto the fatty acid backbone can further fine-tune its biological activity. The nature of the substituent, whether it is electron-donating or electron-withdrawing, bulky or small, can influence the molecule's electronic distribution, steric profile, and potential for hydrogen bonding. For example, the addition of polar functional groups could increase water solubility, while the incorporation of aromatic rings could introduce new binding interactions with target proteins. The effects of substituents can be highly specific to the biological target. For instance, in some bioactive molecules, the presence of a hydroxyl group is crucial for hydrogen bonding within a receptor's active site, while in others, a methyl group might provide a better steric fit.

Systematic exploration of different chain lengths and a variety of substituents on the this compound scaffold would be necessary to fully elucidate the structure-activity relationships and to optimize its biological modulatory effects for specific therapeutic applications.

Analytical Methodologies for Research on Difluorinated Fatty Acids

Nuclear Magnetic Resonance (NMR) Spectroscopy in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural analysis and quantification of fatty acids and their derivatives. aocs.org The presence of fluorine atoms in difluorinated fatty acids makes ¹⁹F NMR a particularly powerful technique, offering high sensitivity and a wide chemical shift range with no background signals in biological samples. ed.ac.uknih.gov

¹⁹F NMR spectroscopy is highly effective for the structural elucidation of fluorinated organic molecules. nih.gov The ¹⁹F chemical shift is extremely sensitive to the local chemical environment, providing detailed information about molecular structure. ed.ac.uk Two-dimensional NMR experiments, such as ¹H-¹⁹F HETCOR, can establish through-bond connectivity, while Overhauser effect spectroscopy (HOESY) can reveal through-space proximities, aiding in the complete structural assignment. nih.govjeol.com

Conformational analysis of molecules is another key application of ¹⁹F NMR. The technique can be used to study the three-dimensional structure and dynamics of biomolecules into which fluorinated probes have been incorporated. nih.govnih.gov For instance, studies on peptides containing 4,4-difluoroproline have shown that the difference in chemical shifts between the two diastereotopic fluorine atoms (ΔδFF) directly reports on the proline ring pucker preference. chemrxiv.org A small ΔδFF is observed when the proline ring is disordered (a mix of exo and endo puckers), whereas a large ΔδFF indicates a preference for one pucker, as seen in cis-prolyl amide bonds. chemrxiv.org This sensitivity allows for the detection of subtle conformational changes in proteins and peptides. ed.ac.ukrsc.org

Table 1: Selected ¹⁹F NMR Parameters for Conformational Analysis This table is illustrative and based on general principles of ¹⁹F NMR applied to fluorinated molecules.

| Parameter | Structural Information | Typical Range/Observation |

|---|---|---|

| Chemical Shift (δ) | Local electronic environment | Wide range (~300 ppm), highly sensitive to substitution and conformation. ed.ac.uk |

| J-Coupling (¹⁹F-¹H, ¹⁹F-¹³C) | Through-bond connectivity | ¹⁹F-¹H: up to 60 Hz; ¹⁹F-¹³C: up to 280 Hz. jeol.com |

| ΔδFF (diastereotopic F) | Conformational bias/puckering | 0-3 ppm in disordered states; 5-12 ppm in ordered states. chemrxiv.org |

Fluorinated fatty acids are valuable spectroscopic probes for investigating the gel to liquid-crystalline phase transitions in phospholipid dispersions and biological membranes. nih.gov The ¹⁹F NMR line shapes are markedly different for lipids in frozen (gel) versus fluid (liquid-crystalline) states. nih.gov This allows for the precise measurement of the onset and completion temperatures of phase transitions. nih.gov

Furthermore, ¹⁹F NMR is a sensitive tool for studying the binding of molecules to lipid membranes. nih.govnih.gov The chemical shift and line shape of the ¹⁹F signal can differ significantly between the solution and membrane-bound states of a fluorinated molecule. nih.gov For example, the binding of amphiphilic molecules containing -CF₂H groups to dimyristoylphosphatidylcholine (B1235183) bilayers results in a chemical shift separation of 1.6 ppm and a broadening of the signal for the membrane-bound fraction. nih.gov This allows for the quantification of "free" and membrane-bound populations and provides insights into the interactions within the membrane. nih.govnih.gov Membrane proteins have been shown to significantly perturb the phase transitions of lipids, an effect that is readily observed using ¹⁹F NMR probes. nih.gov

NMR spectroscopy is a crucial technique for the identification and quantification of fatty acid isomers. nih.gov While ¹H-NMR provides characteristic signals for different functional groups in fatty acids, ¹³C-NMR offers a larger chemical shift dispersion, enabling better resolution of signals from different carbon atoms, including olefinic carbons in cis and trans isomers. magritek.commagritek.comdss.go.th For complex mixtures of positional and geometric isomers, such as conjugated linoleic acids, NMR in conjunction with separation techniques like silver ion high-performance liquid chromatography (Ag+-HPLC) is used for unambiguous identification. nih.gov Quantitative analysis can be performed by integrating the specific resonance signals corresponding to each isomer. dss.go.th

Mass Spectrometry Techniques (e.g., LC-MS/MS) for Quantification in Research Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a gold standard for the quantitative analysis of drugs and metabolites in biological matrices due to its high sensitivity and selectivity. nih.govmdpi.com In the context of fatty acid analysis, LC-MS/MS methods are often employed for their ability to quantify low-abundance species in complex samples like plasma or tissue extracts. mdpi.com

The development of a quantitative LC-MS/MS method involves optimizing several factors. The choice of mobile phase additives is critical; for instance, difluoroacetic acid has been shown to be a promising alternative to trifluoroacetic acid, as it can improve chromatographic resolution and mass spectrometry sensitivity by reducing ion suppression effects. nih.govresearchgate.net The method must be validated to account for matrix effects, where co-eluting components from the biological sample can interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. nih.gov These effects are typically assessed by comparing the analyte's response in the matrix to its response in a clean solvent. nih.gov For fatty acids, derivatization is sometimes used to improve ionization efficiency and chromatographic retention, leading to lower limits of detection, often in the femtomole to attomole range. mdpi.com

Table 2: Key Parameters in LC-MS/MS Method Development for Fatty Acid Quantification This table represents typical parameters considered during method development.

| Parameter | Importance | Common Choices/Considerations |

|---|---|---|

| Chromatographic Column | Separation of analyte from matrix components | Reversed-phase (e.g., C4, C18), HILIC for polar compounds. mdpi.comnih.gov |

| Mobile Phase Additive | Improved peak shape and MS sensitivity | Formic acid, difluoroacetic acid, ammonium (B1175870) acetate (B1210297). mdpi.comnih.gov |

| Ionization Mode | Generation of analyte ions | Electrospray Ionization (ESI), positive or negative mode. nih.gov |

| Mass Transitions (MRM) | Selectivity and Quantification | Precursor ion → Product ion. At least two transitions for confirmation. mdpi.com |

Chromatographic Separations (e.g., GC/MS) in Research Contexts

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds, including fatty acids (often after derivatization to their more volatile methyl esters). japsonline.comderpharmachemica.com In a typical GC-MS setup, the sample is injected into a heated inlet where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. nih.govnih.gov The column separates components based on their boiling points and interactions with the stationary phase. nih.gov The separated components then enter the mass spectrometer, which ionizes them (commonly via electron impact) and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative (mass spectrum) and quantitative (peak area) information. japsonline.com

The GC oven temperature is programmed to ramp up during the analysis to ensure the elution of compounds with a wide range of boiling points. japsonline.comnih.gov The choice of column (e.g., DB-5MS, a non-polar column) is critical for achieving good separation. nih.gov GC-MS is widely used in phytochemical analysis and for determining the fatty acid composition of oils. dss.go.thjapsonline.com

Spectroscopic Characterization (e.g., IR) for Synthetic Validation

Infrared (IR) spectroscopy is a rapid and reliable method used for the qualitative and quantitative analysis of synthesized compounds. mdpi.com It is particularly useful for confirming the presence of specific functional groups within a molecule, making it an essential tool for synthetic validation. mdpi.commdpi.com The principle of IR spectroscopy is that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their chemical bonds.

For a compound like 2,2-Difluorotetradecanoic acid, the IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid group (a broad O-H stretch around 2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹), C-H stretching of the alkyl chain (around 2850-2960 cm⁻¹), and, importantly, strong absorptions corresponding to the C-F bonds. The validation of an IR analytical method involves confirming its specificity, accuracy, precision, and linearity to ensure it is suitable for its intended purpose. mdpi.commdpi.com A qualitative analysis would involve comparing the IR spectrum of the synthesized compound to that of a known standard or reference spectrum to confirm its identity. mdpi.com

Environmental and Biogeochemical Research of Fluorinated Carboxylic Acids Pfcas with Relevance to Difluorotetradecanoic Acid

Sources and Formation Pathways of Fluorinated Carboxylic Acids in the Environment

Fluorinated carboxylic acids enter the environment through various direct and indirect pathways, including industrial manufacturing byproducts, the breakdown of precursor compounds, and, to a lesser extent, natural biological processes.

Direct fluorination techniques, such as electrochemical fluorination (ECF), are significant industrial processes for producing a wide range of fluorochemicals. During ECF, unintentional byproducts can be formed. For instance, the ECF of octanesulfonyl fluoride (B91410) to produce perfluorooctane (B1214571) sulfonyl fluoride (POSF) has been shown to yield perfluorinated carboxylic acids (PFCAs) as byproducts, likely through the hydrolysis of intermediately formed perfluorinated acyl fluorides scholaris.ca.

More recently, the direct fluorination of plastic containers, such as high-density polyethylene (B3416737) (HDPE), has been identified as a source of PFCAs. This process, designed to create a barrier layer on the plastic surface, can unintentionally generate a variety of long-chain PFCAs, including PFOA, perfluorononanoic acid (PFNA), and perfluorodecanoic acid (PFDA), which can then leach from the containers mdpi.comenviro.wiki. While these findings focus on perfluorinated acids, they highlight that direct fluorination of hydrocarbon materials can lead to the formation of PFCAs as unintended byproducts.

Polyfluoroalkyl phosphate (B84403) surfactants (PAPS) are a class of compounds used to impart oil and water repellency to products like food-contact paper. There is substantial evidence that PAPS can serve as a significant indirect source of PFCAs in the environment and in biological systems nih.govresearchgate.netcapes.gov.br.

Microbial transformation of PAPS in environmental matrices like soil and activated sludge has been confirmed to produce PFCAs nih.gov. The biotransformation process typically begins with the hydrolysis of the phosphate ester bond, releasing a fluorotelomer alcohol (FTOH) nih.govsemanticscholar.org. This FTOH intermediate then undergoes further microbial oxidation to form a series of metabolites, ultimately leading to the formation of stable PFCAs semanticscholar.orgnih.gov. For example, 8:2 diPAP has been shown to biotransform into PFOA in aerobic soil, while 6:2 diPAP degrades into shorter-chain PFCAs like perfluorohexanoic acid (PFHxA) and perfluoropentanoic acid (PFPeA) nih.gov. The rate of this transformation can be influenced by the structure of the PAPS molecule, with longer-chain variants sometimes showing greater persistence nih.gov.

The human gut microbiome has also been shown to contribute to the biotransformation of PAPS. Studies using human fecal samples demonstrated that anaerobic microbes can hydrolyze 8:2 monoPAP to 8:2 FTOH, which is then further metabolized to various intermediate products and terminal PFCAs nccoast.org.

Table 1: Biotransformation Products of PAPS in Environmental and Biological Systems

| Precursor Compound | System | Major Transformation Products | Reference |

| 8:2 monoPAPS | Sprague-Dawley Rats | Perfluorooctanoic acid (PFOA), 8:2 FTOH | semanticscholar.org |

| 8:2 diPAPS | Sprague-Dawley Rats | PFOA, 8:2 monoPAPS, 8:2 FTOH | semanticscholar.org |

| 6:2 diPAP | Aerobic Soil | 5:3 Fluorotelomer carboxylic acid, PFPeA, PFHxA | nih.gov |

| 8:2 diPAP | Aerobic Soil | Perfluorooctanoic acid (PFOA) | nih.gov |

| 8:2 monoPAP | Human Fecal Microbiome | 8:2 FTOH, 8:2 FTUCA, 8:2 FTCA, PFHxA | nccoast.org |

While the vast majority of environmental PFCAs are of synthetic origin, nature does produce a small number of organofluorine compounds. To date, only a handful of naturally occurring fluorinated molecules have been identified from certain plants and bacteria nih.govconsensus.app. These include fluoroacetate (B1212596) (a potent toxin), ω-fluorinated fatty acids, 4-fluorothreonine (B18676), and nucleocidin (B1677034) nih.govacs.org.

The biosynthesis of these compounds is made possible by a unique enzyme called fluorinase, first isolated from the bacterium Streptomyces cattleya nih.govwikipedia.org. This enzyme catalyzes the formation of a carbon-fluorine bond by reacting a fluoride ion with S-adenosyl-L-methionine (SAM) wikipedia.orgnih.gov. The resulting product, 5'-fluoro-5'-deoxyadenosine, serves as a precursor for the synthesis of fluoroacetate and 4-fluorothreonine nih.gov. Some plants are known to incorporate fluoroacetate into their fatty acid biosynthesis pathways, leading to the production of ω-fluorinated fatty acids, such as 18-fluorooleic acid acs.org. However, there is currently no evidence to suggest the natural biosynthesis of long-chain gem-difluorinated compounds like 2,2-Difluorotetradecanoic acid.

Environmental Distribution and Transport Mechanisms of PFCAs

PFCAs are globally distributed contaminants, detected in various environmental compartments including water, soil, sediment, air, and biota, even in remote regions like the Arctic nccoast.orgnih.gov. Their distribution is governed by their physicochemical properties and various transport mechanisms.

Atmospheric Transport : Volatile precursor compounds, such as FTOHs, can undergo long-range atmospheric transport enviro.wiki. Once in the atmosphere, these precursors can be oxidized to form PFCAs, which are then deposited onto soil and water through wet and dry deposition enviro.wikinih.gov. While less volatile, PFCAs themselves can be transported through the atmosphere associated with airborne particles nccoast.org.

Aqueous Transport : As strong acids, PFCAs exist as anions in most environmental waters, making them highly mobile in surface water and groundwater nccoast.orgitrcweb.org. Oceanic currents are considered a major transport pathway, responsible for distributing these compounds on a global scale nih.gov. Their movement in aquatic systems can be influenced by partitioning between the dissolved phase and suspended sediments nih.govresearchgate.net.

Partitioning Behavior : The transport and fate of PFCAs are heavily influenced by partitioning processes. This includes sorption to organic carbon in soils and sediments, as well as electrostatic interactions between the charged carboxylic acid headgroup and mineral surfaces itrcweb.orgitrcweb.org. Longer-chain PFCAs tend to sorb more strongly to sediment and soil organic matter than their shorter-chain counterparts nccoast.org. Due to their surfactant nature, PFCAs also accumulate at interfaces, such as the air-water interface, which can affect their transport in unsaturated soils and the formation of aerosols enviro.wiki.

Degradation and Transformation Studies in Environmental Matrices

While perfluorinated acids are known for their extreme persistence, many polyfluorinated compounds, or precursors, can be transformed into PFCAs through various environmental processes nccoast.orgitrcweb.org. Research into the degradation of the highly stable C-F bond is ongoing, with several advanced methods showing promise.

Biodegradation : Numerous polyfluorinated precursors are known to biodegrade under aerobic conditions to form terminal PFCAs nccoast.orgresearchgate.net. The biodegradation of perfluorinated compounds is far more limited. However, studies on other types of fluorinated molecules show that microbial defluorination is possible. For example, the bacterium Pseudomonas putida F1 has been shown to rapidly defluorinate 2,2-difluoro-1,3-benzodioxole, a compound containing a gem-difluoro (-CF2-) group, via the action of a dioxygenase enzyme nih.gov. This finding is significant as it demonstrates a biological pathway for cleaving multiple C-F bonds on a single carbon, suggesting that compounds like this compound may not be completely recalcitrant to microbial degradation under specific conditions. Studies have also shown that the presence of unsaturation (a C=C double bond) in the structure of a fluorinated carboxylic acid can significantly enhance its biodegradability under both anaerobic and aerobic conditions nih.govresearchgate.net.

Photodegradation : Photodegradation, particularly using short-wavelength ultraviolet light, has been demonstrated as an effective method for breaking down PFCAs in water. Irradiation with vacuum ultraviolet (VUV) light at 185 nm can significantly degrade various PFCAs nih.gov. The process typically involves decarboxylation (removal of the -COOH group), followed by a stepwise reaction that shortens the perfluoroalkyl chain, releasing fluoride ions nih.govresearchgate.net. The efficiency of photodegradation can be enhanced by the presence of photocatalysts like zinc oxide (ZnO) or through advanced oxidation processes such as the UV/chlorine system nih.govacs.org.

Advanced Oxidation and Other Methods : Advanced oxidation processes (AOPs) that generate highly reactive species like hydroxyl radicals are being explored for PFCA degradation mdpi.com. Other methods, including sonochemical and electrochemical degradation, also work by breaking the strong C-F and C-C bonds, often resulting in the formation of shorter-chain PFCAs and fluoride ions mdpi.com.

Isomeric Composition and Branching Patterns of Environmentally Relevant PFCAs

The isomeric profile (the relative abundance of linear and branched forms) of PFCAs in the environment can provide valuable information about their sources and fate. This area of research is primarily relevant for PFCAs produced by electrochemical fluorination (ECF), which generates a mixture of isomers scholaris.cawikipedia.org.

The ECF process results in complex mixtures containing a majority of the linear isomer alongside numerous branched isomers scholaris.ca. For example, PFOA produced via ECF typically consists of about 78% linear PFOA and 22% branched isomers wikipedia.org. In contrast, PFCAs produced through telomerization are almost exclusively linear scholaris.ca.

Once released into the environment, the initial isomeric pattern from the source can be altered. Branched isomers of some PFCAs have different physicochemical properties compared to their linear counterparts, which can lead to fractionation during environmental transport and bioaccumulation nih.govwikipedia.org. For instance, studies have observed an enrichment of linear PFOS in soil and sediment with increasing distance from a contamination source, while branched isomers were more prevalent in seepage water researchgate.net. This differential behavior underscores the importance of analyzing isomer-specific patterns for source tracking and understanding environmental fate researchgate.netmdpi.com. As this compound is a specific structure, this type of isomeric analysis is less relevant unless it is produced as part of a complex mixture of branched and linear difluoroalkanoic acids.

Theoretical and Computational Studies on Difluorinated Fatty Acids

Molecular Modeling and Conformational Analysis of Fluorinated Alkanes

The introduction of two fluorine atoms onto the second carbon of tetradecanoic acid significantly alters its electronic properties and conformational landscape compared to its non-fluorinated counterpart. Molecular modeling is an indispensable tool for exploring these changes in three-dimensional space.

The conformation of an alkyl chain is dictated by the rotational barriers around its carbon-carbon single bonds. For a simple alkane, the staggered conformations (anti and gauche) are energetically favored over eclipsed conformations. Fluorine substitution, particularly geminal difluorination as in 2,2-difluorotetradecanoic acid, introduces complex stereoelectronic effects that influence these conformational preferences.

Energy minimization calculations, often performed using density functional theory (DFT), are employed to identify the most stable conformations of the molecule. These calculations systematically explore the potential energy surface of the molecule by varying its dihedral angles and identifying the geometries that correspond to energy minima. For the long alkyl chain of tetradecanoic acid, this results in a vast number of possible conformers.

Studies on shorter-chain fluorinated alkanes have shown that the presence of fluorine can significantly alter the typical gauche/anti preferences. The strong electronegativity of fluorine and the potential for hyperconjugative interactions can stabilize or destabilize certain conformations. For this compound, a key area of investigation would be the dihedral angles around the C1-C2, C2-C3, and C3-C4 bonds, as these are most affected by the difluoro substitution. The analysis would reveal the preferred orientation of the carboxylic acid group relative to the fluorinated carbon and the rest of the alkyl chain.

Table 1: Representative Dihedral Angles for Conformational Analysis

| Dihedral Angle | Description | Expected Influence of Difluorination |

|---|---|---|

| O=C1-C2-F | Defines the orientation of the carbonyl group relative to the fluorine atoms. | Significant due to electrostatic interactions. |

| C1-C2-C3-C4 | Describes the "kink" in the initial part of the alkyl chain. | May deviate from standard alkane values due to steric and electronic effects of the CF2 group. |

| F-C2-C3-H | Gauche interactions involving fluorine atoms. | Influences local chain conformation and stability. |

Quantum mechanical simulations are crucial for predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) parameters. These predictions can then be compared with experimental data to validate the computed molecular conformations. One of the most sensitive NMR parameters to molecular geometry is the spin-spin coupling constant, or J-coupling.

The magnitude of J-couplings, particularly three-bond couplings (³J), is strongly dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. For fluorinated molecules, couplings between fluorine and hydrogen (³JHF) or between fluorine and carbon (³JCF) are particularly informative.

By performing DFT calculations on the ensemble of low-energy conformers of this compound, it is possible to calculate the expected J-coupling values for each conformation. The population-averaged J-couplings can then be computed and compared with experimentally measured values. A good agreement between the calculated and experimental data provides strong evidence for the predicted conformational preferences of the molecule in solution.

Table 2: Theoretical NMR J-Coupling Ranges for Fluorinated Alkanes

| Coupling Type | Typical Range (Hz) | Structural Dependence |

|---|---|---|

| ²JCF | 15 - 25 | Geminal coupling, sensitive to bond angles. |

| ³JHF | 0 - 40 | Highly dependent on the H-C-C-F dihedral angle. |

| ³JCF | 0 - 20 | Dependent on the C-C-C-F dihedral angle. |

Simulation of Metabolic Network Architecture and Biosynthetic Costs

While this compound is a synthetic compound, computational methods can be used to model its hypothetical biosynthesis to understand the energetic and resource costs that would be required for a cell to produce it. This involves constructing a theoretical metabolic pathway and performing a flux balance analysis.

The biosynthesis of a fatty acid like tetradecanoic acid starts from acetyl-CoA and involves a series of condensation, reduction, and dehydration steps catalyzed by the fatty acid synthase (FAS) complex. To synthesize the 2,2-difluoro derivative, this pathway would need to be modified to incorporate the fluorine atoms. This would likely involve a specialized fluorinase enzyme, which is rare in nature, and a source of activated fluoride (B91410).

Metabolic modeling would map out the necessary enzymatic reactions and calculate the stoichiometric requirements for ATP, reducing equivalents (NADPH), and precursor molecules. The biosynthetic cost can be quantified by the number of high-energy phosphate (B84403) bonds (ATP equivalents) and reducing equivalents consumed per molecule of product. This analysis would highlight the significant metabolic burden that the synthesis of a difluorinated fatty acid would impose on an organism, explaining why such compounds are not found in natural metabolism.

Prediction of Molecular Interactions and Binding Affinities

A primary reason for synthesizing modified fatty acids is to modulate their interactions with biological macromolecules, such as enzymes and receptors. Computational docking and molecular dynamics simulations are key tools for predicting these interactions and estimating the binding affinity of this compound to protein targets.

Fatty acids are known to bind to a variety of proteins, including fatty acid binding proteins (FABPs), which are involved in their transport and storage, and nuclear receptors like peroxisome proliferator-activated receptors (PPARs), which regulate gene expression related to lipid metabolism. The introduction of the difluoro group at the C2 position can alter the binding mode and affinity compared to the parent tetradecanoic acid.

Molecular docking simulations would be used to predict the most likely binding pose of this compound within the binding site of a target protein. These simulations use scoring functions to estimate the binding energy for different orientations of the ligand. The gem-difluoro group can participate in hydrogen bonding with protein residues and its strong dipole moment can lead to favorable electrostatic interactions.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the predicted protein-ligand complex over time. MD simulations provide a more dynamic picture of the binding event and can be used to calculate the free energy of binding, which is a more accurate predictor of binding affinity. These computational predictions can guide the selection of biological assays to experimentally validate the potential targets of this compound.

Table 3: Potential Protein Targets for Molecular Interaction Studies

| Protein Target | Function | Potential Impact of Difluorination |

|---|---|---|

| Fatty Acid Binding Proteins (FABPs) | Intracellular transport of fatty acids. | Altered binding affinity and specificity due to changes in polarity and shape. |

| Peroxisome Proliferator-Activated Receptors (PPARs) | Nuclear receptors regulating lipid metabolism. | Modulation of receptor activation or inhibition. |

| Acyl-CoA Synthetase | Activates fatty acids for metabolism. | Potential for altered substrate recognition and enzyme inhibition. |

| Fatty Acid Synthase (FAS) | Involved in fatty acid biosynthesis. | Could act as an inhibitor by mimicking a natural substrate. |

Q & A

Q. How can researchers reconcile differences in reported degradation pathways of this compound under UV vs. biological treatments?

- Answer : UV irradiation typically cleaves C-F bonds via radical mechanisms, while microbial degradation targets the alkyl chain. Use HRMS to identify pathway-specific intermediates (e.g., shorter-chain fluorinated acids). Compare to degradation patterns of perfluorooctanoic acid () to infer common pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.